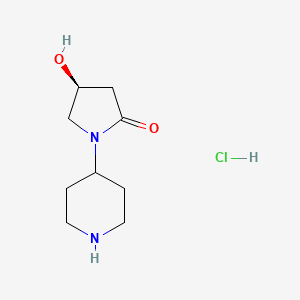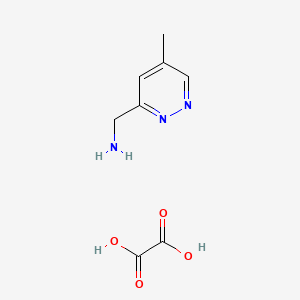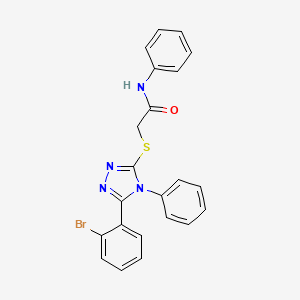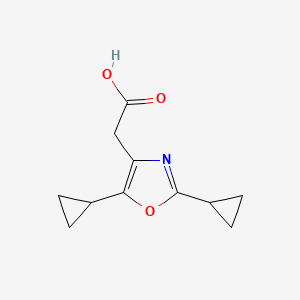
tert-Butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate: is a chemical compound with the molecular formula C11H17N3O3 and a molecular weight of 239.27 g/mol . This compound is known for its versatility and is used as a building block in various advanced research applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate involves the protection of amines using carbamates. One common protecting group is the tert-butyloxycarbonyl (Boc) group, which can be installed and removed under relatively mild conditions . The synthesis typically involves the reaction of 6-hydroxypyrimidine with tert-butyl chloroformate and methylamine under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions: tert-Butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield pyrimidinone derivatives, while reduction can produce pyrimidinyl alcohols.
科学的研究の応用
Chemistry: In chemistry, tert-Butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyrimidine derivatives.
Medicine: In medicinal chemistry, it serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals .
作用機序
The mechanism of action of tert-Butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets. The hydroxyl group on the pyrimidine ring can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbamate group can also interact with nucleophiles, affecting the compound’s reactivity and stability.
類似化合物との比較
- tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate
- tert-Butyl ((6-chloropyridin-3-yl)methyl)carbamate
- tert-Butyl methyl(piperidin-4-yl)carbamate
Comparison: Compared to these similar compounds, tert-Butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate is unique due to the presence of the hydroxyl group on the pyrimidine ring, which enhances its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring specific interactions with biological targets.
特性
分子式 |
C11H17N3O3 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC名 |
tert-butyl N-methyl-N-[(6-oxo-1H-pyrimidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14(4)6-8-5-9(15)13-7-12-8/h5,7H,6H2,1-4H3,(H,12,13,15) |
InChIキー |
IEEJAQJPBOXKPH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=O)NC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-(4-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11784207.png)
![1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one hydrochloride](/img/structure/B11784208.png)

![Methyl 2-bromo-6,7-dimethoxybenzo[d]thiazole-4-carboxylate](/img/structure/B11784217.png)

![2-(2-Methoxyphenyl)-5-nitrobenzo[d]oxazole](/img/structure/B11784224.png)
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11784245.png)


